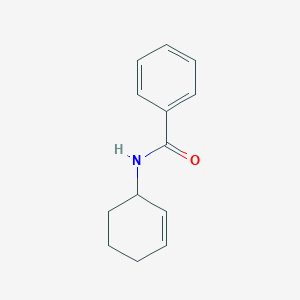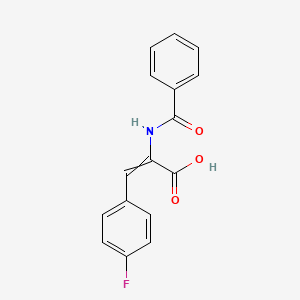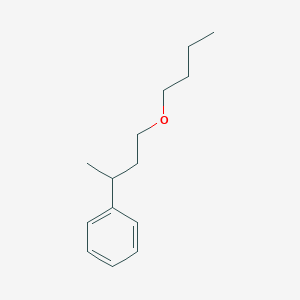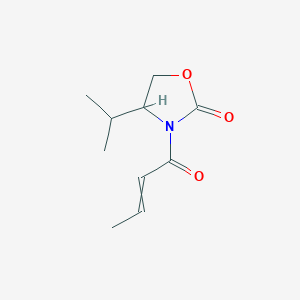![molecular formula C24H35N3O5 B14745412 benzyl N-[1-[cyclohexyl(cyclohexylcarbamoyl)amino]-3-hydroxy-1-oxopropan-2-yl]carbamate CAS No. 1738-92-7](/img/structure/B14745412.png)
benzyl N-[1-[cyclohexyl(cyclohexylcarbamoyl)amino]-3-hydroxy-1-oxopropan-2-yl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl N-[1-[cyclohexyl(cyclohexylcarbamoyl)amino]-3-hydroxy-1-oxopropan-2-yl]carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzyl group attached to a carbamate moiety, which is further linked to a cyclohexyl group and a hydroxypropyl chain. The unique structure of this compound allows it to participate in a variety of chemical reactions and exhibit specific biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[1-[cyclohexyl(cyclohexylcarbamoyl)amino]-3-hydroxy-1-oxopropan-2-yl]carbamate typically involves multiple steps. One common method includes the following steps:
Formation of the Carbamate Group: The reaction begins with the formation of the carbamate group by reacting benzyl chloroformate with an appropriate amine under basic conditions.
Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced through a nucleophilic substitution reaction, where cyclohexylamine reacts with the intermediate carbamate.
Hydroxypropyl Chain Addition: The hydroxypropyl chain is added via a Michael addition reaction, where the intermediate reacts with a suitable Michael acceptor such as acrylamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction conditions and improve the efficiency of the process.
化学反応の分析
Types of Reactions
Benzyl N-[1-[cyclohexyl(cyclohexylcarbamoyl)amino]-3-hydroxy-1-oxopropan-2-yl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the carbamate moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
Oxidation: Formation of carbonyl compounds
Reduction: Formation of alcohols
Substitution: Formation of substituted benzyl derivatives
科学的研究の応用
Benzyl N-[1-[cyclohexyl(cyclohexylcarbamoyl)amino]-3-hydroxy-1-oxopropan-2-yl]carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or modulator due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of benzyl N-[1-[cyclohexyl(cyclohexylcarbamoyl)amino]-3-hydroxy-1-oxopropan-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The presence of the carbamate group allows it to form stable complexes with the enzyme, leading to inhibition. Additionally, the hydroxypropyl chain may interact with other biomolecules, modulating their activity and contributing to the overall effect of the compound.
類似化合物との比較
Similar Compounds
- Benzyl N-[(1S)-1-[cyclohexyl(cyclohexylcarbamoyl)carbamoyl]-2-methyl-propyl]carbamate
- Benzyl N-[1-(cyclohexyl-(cyclohexylcarbamoyl)carbamoyl)-2-hydroxy-ethyl]carbamate
Uniqueness
Benzyl N-[1-[cyclohexyl(cyclohexylcarbamoyl)amino]-3-hydroxy-1-oxopropan-2-yl]carbamate is unique due to its specific combination of functional groups and structural features. The presence of both a hydroxypropyl chain and a cyclohexyl group distinguishes it from other similar compounds, providing it with distinct chemical and biological properties.
特性
CAS番号 |
1738-92-7 |
|---|---|
分子式 |
C24H35N3O5 |
分子量 |
445.6 g/mol |
IUPAC名 |
benzyl N-[1-[cyclohexyl(cyclohexylcarbamoyl)amino]-3-hydroxy-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C24H35N3O5/c28-16-21(26-24(31)32-17-18-10-4-1-5-11-18)22(29)27(20-14-8-3-9-15-20)23(30)25-19-12-6-2-7-13-19/h1,4-5,10-11,19-21,28H,2-3,6-9,12-17H2,(H,25,30)(H,26,31) |
InChIキー |
PUPRNVXJYJCCQR-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)NC(=O)N(C2CCCCC2)C(=O)C(CO)NC(=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(9Z)-2,7-Dichloro-9-[(4-chlorophenyl)methylene]-a-[(dibutylamino-d18)methyl]-9H-fluorene-4-methanol](/img/structure/B14745361.png)





![[Amino-(4-chlorophenyl)methylidene]ammonium](/img/structure/B14745390.png)



![3-oxo-2-[2-(6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-N-phenylbutanamide](/img/structure/B14745417.png)
